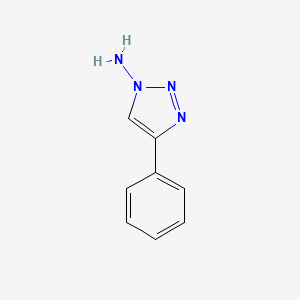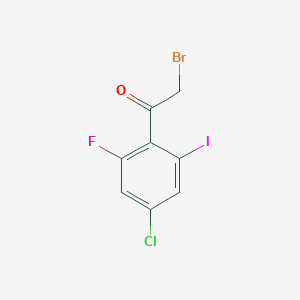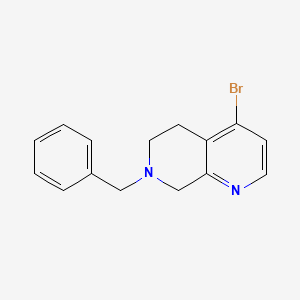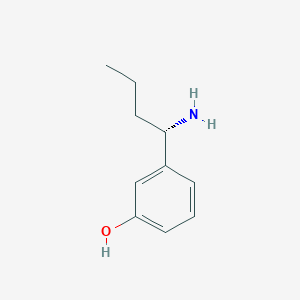
(S)-3-(1-Aminobutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO It consists of a phenol group substituted with a 1-aminobutyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminobutyl)phenol typically involves the use of transaminase biocatalysts. These enzymes facilitate the transfer of an amino group to a precursor molecule, resulting in the formation of the desired product . The reaction conditions often include a suitable solvent, temperature control, and the presence of cofactors necessary for enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve immobilized transaminases, which offer advantages such as reusability and enhanced stability . The process includes the use of a resin to immobilize the enzyme, allowing for continuous production with high conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1-Aminobutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
(S)-3-(1-Aminobutyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-Aminobutyl)phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-(1-Aminobutyl)phenol
- (S)-2-(1-Aminobutyl)phenol
Uniqueness
(S)-3-(1-Aminobutyl)phenol is unique due to the specific position of the 1-aminobutyl group on the phenol ring. This positional isomerism can result in different chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-[(1S)-1-aminobutyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m0/s1 |
Clave InChI |
AMEJFGQGKYMTCT-JTQLQIEISA-N |
SMILES isomérico |
CCC[C@@H](C1=CC(=CC=C1)O)N |
SMILES canónico |
CCCC(C1=CC(=CC=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)

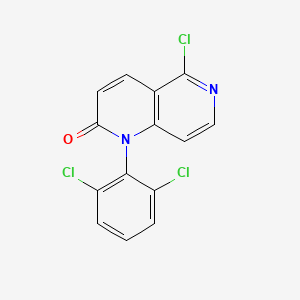
![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)

